molecular formula C13H11N3O3S B15105609 methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B15105609
M. Wt: 289.31 g/mol
InChI Key: CJNAIZXYVPBNJI-BQYQJAHWSA-N
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Description

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester group at position 4 and a (2E)-3-phenylprop-2-enoyl (cinnamoyl) amide moiety at position 4.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 5-[[(E)-3-phenylprop-2-enoyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C13H11N3O3S/c1-19-13(18)11-12(20-16-15-11)14-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,17)/b8-7+

InChI Key

CJNAIZXYVPBNJI-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=C(SN=N1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarbothioamide with methyl 2-bromo-2-(methylthio)acetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspases and inhibiting cell proliferation pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituents, and reported biological activities.

Structural and Functional Analogues

Key Observations

Core Heterocycle Influence
  • Thiadiazole vs. Benzimidazole derivatives (e.g., Compound 235) exhibit antiproliferative activity via interactions with serum albumin and DNA, suggesting the target compound may share similar mechanisms if the thiadiazole ring permits analogous binding .
Substituent Effects
  • Cinnamoyl Group: The (2E)-3-phenylprop-2-enoyl moiety is a common feature in anticancer agents (e.g., Compound 235’s GI50 of 9.79 µM) and hypolipidemic thiazolidinediones. Its conjugation to the thiadiazole core may modulate solubility and target affinity .
  • Ester vs.

Biological Activity

Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and an enoyl moiety. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and it exhibits properties that are conducive to biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit antimicrobial properties. In a study focused on related thiadiazole derivatives, significant antimicrobial activity was observed against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests that this compound may possess similar efficacy.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
8dCandida albicans32–42
8eAspergillus niger32–42

2. Cytotoxicity Studies

Cytotoxicity assays using human cell lines such as HaCat and Balb/c 3T3 have shown promising results for similar thiadiazole derivatives, indicating potential applications in cancer therapy . The MTT assay results demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cell Lines

CompoundCell LineViability (%) at 20 μM
3gHaCat>80
3gBalb/c 3T3>75
Analog 2B16F10<50

3. Mechanism of Action

The mechanism of action for this compound may involve the inhibition of key enzymes or pathways in microbial cells. Molecular docking studies have suggested that binding interactions with targets such as MurD and DNA gyrase could be responsible for its antimicrobial effects .

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A series of thiazolopyridine derivatives were synthesized and tested for their antimicrobial activity. The most active compound demonstrated potent inhibition against several bacterial strains, supporting the hypothesis that thiadiazole derivatives can be effective antimicrobial agents .
  • Cytotoxicity Investigation : In vitro studies on B16F10 melanoma cells showed that certain analogs of thiadiazoles inhibited melanin production without significant cytotoxicity at lower concentrations . This suggests potential applications in skin-related therapies.

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